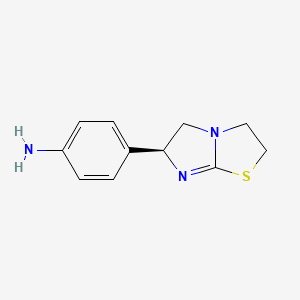

4-Amino Levamisole

描述

Historical Context of Imidazothiazole Derivatives in Scientific Research

The scientific journey of imidazothiazole derivatives began in the 1960s with the development of broad-spectrum anthelmintics, drugs used to treat parasitic worm infections. researchgate.net One of the most significant discoveries from this era was Tetramisole, synthesized in 1966 by Janssen Pharmaceutica. ijarsct.co.inwikipedia.org It was soon discovered that the anthelmintic activity of Tetramisole was almost entirely due to its levorotatory isomer, known as Levamisole (B84282). ijarsct.co.inamazonaws.com This finding was pivotal and established Levamisole as a major broad-spectrum anthelmintic for use in both veterinary and human medicine. ijarsct.co.inmdpi.com

The imidazothiazole core, a bicyclic heterocyclic ring system formed by the fusion of an imidazole (B134444) and a thiazole (B1198619) ring, became a "privileged scaffold" in medicinal chemistry. hilarispublisher.comconicet.gov.arresearchgate.net Researchers were drawn to this structure due to its wide range of pharmacological activities that extended beyond its initial anthelmintic purpose. hilarispublisher.comnih.gov Studies revealed that Levamisole possessed immunomodulatory properties, capable of stimulating and modifying the body's immune response. hilarispublisher.comresearchgate.net This led to its investigation as an adjuvant in cancer therapy. wikipedia.orghilarispublisher.com

The diverse biological potential of the imidazothiazole nucleus prompted extensive research into synthesizing new derivatives. hilarispublisher.comnih.govresearchgate.net Scientists have since developed and studied numerous imidazothiazole-based compounds, exploring their potential as antitumor, anti-inflammatory, antiviral, antibacterial, and antioxidant agents. nih.govdntb.gov.uamdpi.com This rich history of discovery and development forms the backdrop against which new derivatives, such as 4-Amino Levamisole, emerge and are investigated. researchgate.net

Emergence of this compound as a Research Compound

This compound is identified in chemical literature and by suppliers as a research compound and a derivative of Levamisole. Its emergence is a logical step in the ongoing exploration of the imidazothiazole scaffold. The process of drug discovery and development often involves the synthesis of numerous analogues and derivatives of a known active compound to explore structure-activity relationships (SAR). This involves modifying the parent structure to potentially enhance efficacy, alter selectivity, or introduce new biological activities.

The synthesis of Levamisole itself can be achieved through various chemical pathways, often starting from precursors like α-bromoacetophenone or styrene (B11656) oxide. ijarsct.co.inchemicalbook.comchemicalbook.com The creation of derivatives like this compound involves further synthetic modifications to the Levamisole structure. The introduction of an amino group (-NH2) at the 4-position of the phenyl ring of Levamisole results in this compound. This modification significantly alters the electronic properties of the phenyl ring, which could, in turn, influence how the molecule interacts with biological targets.

As a research chemical, this compound serves as a building block for further chemical synthesis or as a subject for primary biological screening. Its fundamental properties are captured in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H13N3S | |

| Molecular Weight | 219.31 g/mol | |

| Common Purity | Usually 95% |

Overview of Key Academic Research Domains for this compound

While direct and extensive research publications focusing exclusively on this compound are limited, its potential areas of academic interest can be inferred from the vast body of research on Levamisole and its other derivatives. The primary research domains for such compounds are in medicinal chemistry and pharmacology.

Anticancer Research: A significant area of research for imidazothiazole derivatives is oncology. hilarispublisher.comresearchgate.net Scientists have synthesized and evaluated numerous novel imidazothiazole compounds for their anticancer activity. hilarispublisher.comhilarispublisher.com For example, some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.com Other studies have focused on creating imidazothiazole-chalcone conjugates that exhibit significant anticancer activity. researchgate.net Given that Levamisole itself was studied as an adjuvant in cancer therapy, its derivatives, including this compound, are logical candidates for investigation as potential anticancer agents. hilarispublisher.comhilarispublisher.com

Antiviral and Anti-infective Research: The immunomodulatory effects of Levamisole have spurred investigations into its derivatives for treating various infections. dntb.gov.ua Recently, computational studies have explored the potential of Levamisole derivatives as inhibitors of viral proteases, such as the main protease of SARS-CoV-2. researchgate.netnih.gov Research has also been conducted on the activity of imidazothiazole derivatives against opportunistic pathogens. dntb.gov.ua

Antiangiogenic Research: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. Research has demonstrated that Levamisole can inhibit angiogenesis. nih.gov This has prompted structure-activity relationship studies on N-alkylated analogues of Levamisole to identify derivatives with enhanced antiangiogenic efficacy. nih.gov The introduction of different chemical groups to the Levamisole scaffold can significantly impact this activity. nih.gov

Use as a Chiral Building Block: Levamisole is a chiral molecule, meaning it exists in non-superimposable mirror-image forms. wikipedia.orgchemscene.com This property is crucial in drug development, as different enantiomers of a drug can have vastly different biological activities. enamine.net Chiral compounds like Levamisole and its derivatives are valuable as building blocks in asymmetric synthesis—the synthesis of a compound as a single enantiomer. enamine.netmdpi.com this compound, being a chiral amine, could serve as a key intermediate or a chiral ligand in the synthesis of other complex, optically pure molecules. rsc.org

The table below summarizes some of the researched pharmacological activities for the broader class of imidazothiazole derivatives, which indicates potential areas of study for this compound.

| Pharmacological Activity | Brief Description of Research Findings | Source |

|---|---|---|

| Anthelmintic | The original and most well-known activity, with Levamisole being a primary example that acts as a nicotinic acetylcholine (B1216132) receptor agonist in parasites. | researchgate.netwikipedia.org |

| Anticancer | Derivatives have been synthesized to act as tubulin polymerization inhibitors, kinase inhibitors, and have shown antiproliferative effects on various cancer cell lines. | hilarispublisher.comresearchgate.netmdpi.com |

| Immunomodulatory | Levamisole and other derivatives can modify the biological response of the immune system. | hilarispublisher.comresearchgate.net |

| Anti-inflammatory | Synthesized imidazothiazole sulfides and sulfones have been evaluated and shown to possess anti-inflammatory activity. | nih.govmdpi.com |

| Antioxidant | Certain imidazothiazole derivatives have demonstrated the ability to scavenge free radicals, indicating potential antioxidant activity. | nih.govmdpi.com |

| Anti-infective | Includes research into antibacterial, antifungal, and antiprotozoal activities against various pathogens. | hilarispublisher.comdntb.gov.ua |

| Antiangiogenic | Levamisole and its N-alkylated analogues have been shown to inhibit the formation of new blood vessels in in vitro assays. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

4-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7,12H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPPGYXTOFTCDF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747004 | |

| Record name | 4-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76497-82-0 | |

| Record name | 4-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 4 Amino Levamisole

Conventional Synthetic Pathways to the 4-Amino Levamisole (B84282) Scaffold

The synthesis of the levamisole scaffold, the structural core of 4-Amino Levamisole, can be achieved through several conventional chemical routes. One common method begins with (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride. chemicalbook.com This starting material is treated with chlorosulfonic acid in the presence of hydrochloric acid, followed by basification with sodium hydroxide (B78521) to induce cyclization, yielding the tetraimidazole free base with high purity and yield. chemicalbook.com

Another pathway involves the reaction of (R)-2-chloro-N-(2-chloroethyl)-2-phenylethan-1-amine with thiourea (B124793) and sodium hydroxide in ethanol. chemicalbook.com Heating this mixture leads to the formation of the desired imidazothiazole ring system. chemicalbook.com A third approach utilizes (R)-3-(2-chloro-2-phenylethyl)thiazolidin-2-imine, which undergoes cyclization upon refluxing in an ethanol-water mixture with sodium hydroxide to form the levamisole base. chemicalbook.com The introduction of the 4-amino group on the phenyl ring is a subsequent step, which can be achieved through standard aromatic nitration followed by reduction, a common strategy in medicinal chemistry to introduce amino functionalities onto phenyl rings.

Table 1: Conventional Synthetic Methods for the Levamisole Scaffold

| Starting Material | Key Reagents | Product | Yield | Purity | Reference |

|---|---|---|---|---|---|

| (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride | 1. Chlorosulfonic Acid, HCl2. NaOH | Tetraimidazole free base | 98.50% | 98.62% | chemicalbook.com |

| (R)-2-chloro-N-(2-chloroethyl)-2-phenylethan-1-amine | Thiourea, NaOH, Ethanol | Yellow solid compound | 88% | - | chemicalbook.com |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic methods offer an efficient and environmentally benign approach to synthesizing levamisole, the precursor to this compound. nih.govresearchgate.net These strategies often employ enzymes to achieve high stereoselectivity. A notable method involves the lipase-mediated resolution of 3-hydroxy-3-phenylpropanenitrile. nih.govresearchgate.net This enzymatic resolution is a key step that establishes the required chirality early in the synthetic sequence. The optically active intermediate is then converted into a β-amino alcohol, which serves as a crucial building block for the subsequent construction of the imidazothiazole core of levamisole. nih.govresearchgate.net The use of lipases, such as those from Pseudomonas cepacia, is effective for transesterification processes, enabling a high degree of enantioselectivity. researchgate.netresearchgate.net

Enantioselective Synthesis and Chiral Resolution of this compound Analogues

Achieving the correct enantiomer is critical, and enantioselective synthesis and chiral resolution are key strategies. As seen in chemoenzymatic routes, lipase-mediated kinetic resolution is a powerful tool. nih.govresearchgate.net For instance, the resolution of racemic O-(4-methoxyphenyl)glycidol can be accomplished by employing lipase-mediated kinetic acylation of halohydrin intermediates, which are precursors to chiral glycidols. researchgate.net

Another powerful technique is the asymmetric hydrogenation of α-amino ketone derivatives using chiral catalysts. researchgate.net Rhodium (I) complexes with pyrrolidine (B122466) bisphosphine ligands have been shown to be efficient catalysts for the asymmetric hydrogenation of α-amino ketone hydrochlorides, leading to optically active β-amino alcohols, which are key precursors for levamisole. researchgate.net Furthermore, dynamic kinetic resolution (DKR) has been successfully applied to the synthesis of chiral molecules. rsc.org For example, Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids can produce chiral γ-lactones with high diastereo- and enantioselectivities, showcasing a method that could be adapted for intermediates in the synthesis of levamisole analogues. rsc.org Chiral phosphoric acid catalysts have also been used in three-component Povarov reactions to generate polysubstituted tetrahydroquinolines with high enantiomeric ratios, a strategy demonstrating the potential for organocatalysis in creating complex chiral scaffolds. nih.gov

Design and Synthesis of N-Alkylated and Other Functionalized this compound Derivatives

Functionalization of the levamisole scaffold, particularly at the nitrogen atom of the imidazole (B134444) ring, allows for the exploration of structure-activity relationships. The synthesis of N-alkylated levamisole analogues is typically achieved through straightforward alkylation reactions. nih.govplos.org The free base of (S)-levamisole is reacted with an appropriate iodo- or bromoalkyl reagent in a solvent like tetrahydrofuran (B95107) (THF) under reflux. nih.govplos.org This general procedure has been used to synthesize a variety of N-substituted derivatives, including N-methyl, N-ethyl, N-butyl, and N-benzyl analogues. nih.govplos.orgresearchgate.net While these syntheses were performed on levamisole itself, the methodology is directly applicable to a this compound scaffold. The yields for these reactions vary, and they have not always been optimized, as the primary goal was often the biological evaluation of the resulting compounds. nih.govplos.org

Table 2: Synthesis of N-Alkylated Levamisole Derivatives

| Derivative | Alkylating Reagent | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-methyllevamisole | Methyltriflate | Diethylether | Room temp, 2 h | 57% | nih.govresearchgate.netplos.org |

| N-ethyllevamisole iodide | Iodoethane | THF | Reflux, 24 h | - | plos.org |

| N-(n-butyl)-levamisole | 1-Bromobutane | THF | Reflux, 24 h | 9% | nih.govresearchgate.net |

| N-benzyllevamisole bromide | Benzyl bromide | THF | Reflux, 24 h | - | plos.org |

Exploration of Novel Imidazothiazole and Thiadiazole-Based Hybrid Structures Relevant to this compound

The creation of hybrid molecules that combine the imidazothiazole core with other heterocyclic systems, such as 1,3,4-thiadiazole, is a growing area of research. mdpi.comconicet.gov.ar The imidazo[2,1-b] plos.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazole system is an isostere of the imidazothiazole nucleus found in levamisole. conicet.gov.ar

The synthesis of these fused systems often involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) derivative with an appropriate α-haloketone. conicet.gov.ar For instance, 2-amino-5-substituted-1,3,4-thiadiazoles can be reacted with α-bromoketones in dimethylformamide, sometimes under microwave activation, to produce 2,6-disubstituted imidazo[2,1-b] plos.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazoles in good yields and with significantly reduced reaction times compared to conventional heating. conicet.gov.ar Another strategy involves the condensation between an aryl chloride and thiosemicarbazide (B42300) to form the necessary 2-amino- plos.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazole precursor. conicet.gov.ar

Furthermore, hybrid molecules incorporating an imidazole-1,3,4-thiadiazole core have been synthesized through multi-step routes. mdpi.com These synthetic schemes can involve creating a thiadiazole ring from a thiosemicarbazide intermediate, followed by coupling to another heterocyclic moiety, such as a nitroimidazole group, using peptide coupling reagents like EDCI and DMAP. mdpi.com These approaches demonstrate the modular nature of synthesizing complex heterocyclic hybrids that are structurally related to the core of this compound. mdpi.comconicet.gov.ar

Advanced Analytical Characterization and Quantification of 4 Amino Levamisole

Chromatographic Method Development and Validation

Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for the separation and identification of 4-Amino Levamisole (B84282) from complex matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Levamisole and related compounds. Reverse-phase (RP) HPLC methods are common, utilizing C18 columns for separation. innovareacademics.ineurekaselect.comnih.gov

A typical RP-HPLC method for Levamisole involves a mobile phase consisting of a mixture of organic solvents like methanol (B129727) and acetonitrile (B52724) with an aqueous buffer solution. innovareacademics.inijcrt.org For instance, a mobile phase of Methanol: Acetonitrile: Water (50:30:20 v/v) has been used effectively. innovareacademics.in The pH of the mobile phase is a critical parameter; for Levamisole, which has a pKa of 7, increasing the pH above this value increases retention on a C18 column by reducing the polarity of the analyte. mdpi.com Detection is commonly achieved using a UV detector, with wavelengths set around 220-225 nm. innovareacademics.ineurekaselect.com The polar nature of the amino group in 4-Amino Levamisole makes it well-suited for analysis by RP-HPLC, with expected retention behavior influenced by mobile phase pH.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity for the analysis of Levamisole and its metabolites, but often requires a derivatization step. Due to the polar nature of the amino group in this compound, derivatization is necessary to increase its volatility for GC analysis. sigmaaldrich.com Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are used to replace active hydrogens on amino groups with nonpolar silyl (B83357) groups, making the analyte suitable for GC. sigmaaldrich.com

GC-MS methods have been successfully applied to identify and quantify Levamisole and its metabolite aminorex in urine samples after liquid-liquid extraction. nih.gov One challenge highlighted in research is the potential for co-elution and misinterpretation of isomers. For example, the bis-trimethylsilyl derivatives of aminorex and its isomer 4-phenyl-2-imidazolidinone (B132491) cannot be differentiated by some GC-MS methods due to co-elution, emphasizing the need for careful method validation and potentially the use of higher resolution techniques. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying Levamisole and its metabolites at trace levels due to its superior sensitivity and specificity. mdpi.com These methods typically employ sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from complex matrices such as plasma, urine, or tissue. mdpi.comnih.gov

Chromatographic separation is often achieved on C8 or C18 columns with a mobile phase of acetonitrile and an aqueous solution containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid. mdpi.comnih.gov Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). For Levamisole, the transition m/z 205.1→178.2 is commonly monitored. nih.gov LC-MS/MS methods can achieve very low limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS), particularly Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS), has been instrumental in identifying unknown metabolites of Levamisole. nih.govresearchgate.net HRMS provides highly accurate mass measurements, which aids in the elucidation of elemental compositions and the differentiation of isobaric compounds, a crucial capability when analyzing complex metabolic pathways that may involve this compound. researchgate.net

Spectrophotometric and Electroanalytical Approaches for Detection

While chromatographic methods are dominant, spectrophotometric and electroanalytical techniques offer alternative or complementary approaches.

Extractive spectrophotometry can be used for the determination of Levamisole. This method is based on the formation of a colored ion-association complex between the drug and an acidic dye, such as bromocresol green (BCG). researchgate.net The complex is extracted into an organic solvent like chloroform (B151607) and quantified by measuring its absorbance, typically around 420 nm. researchgate.net This approach is simple and cost-effective, and its principles could be adapted for this compound, which also possesses a basic amino group capable of forming such ion pairs.

Electroanalytical methods, including potentiometry and voltammetry, have also been developed. Potentiometric sensors using ion-selective electrodes (ISEs) with PVC membranes have shown good performance for Levamisole determination. journalijar.comresearchgate.net These sensors exhibit a Nernstian response over a wide concentration range with low detection limits. journalijar.com Cyclic voltammetry studies on a glassy carbon electrode have explored the electrochemical oxidation of Levamisole, which can be applied to its determination via HPLC with electrochemical detection (HPLC-ED). mdpi.com The oxidation process is pH-dependent and involves a two-electron, two-proton transfer. mdpi.com Given the presence of the electroactive amino group, these electrochemical principles are highly applicable to the analysis of this compound.

Methodological Comparisons and Performance Metrics (e.g., sensitivity, linearity, precision)

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. LC-MS/MS generally offers the highest sensitivity and specificity, making it the gold standard for trace quantification in biological matrices.

Below are tables summarizing the performance metrics for various analytical methods developed for Levamisole and its metabolites, which serve as a benchmark for the expected performance for this compound analysis.

Table 1: Performance Metrics of HPLC Methods for Levamisole Data based on methods developed for Levamisole.

| Method | Column | Mobile Phase | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy/Recovery (%) | Ref |

|---|---|---|---|---|---|---|---|

| RP-HPLC-UV | Welchrom C18 | Methanol:Acetonitrile:Water (50:30:20) | 2-10 | 0.12 | 0.37 | 99.36-100.56 | innovareacademics.in |

| RP-HPLC-UV | Inertsil ODS C18 | Buffer (pH 3.5):Acetonitrile (70:30) | 15-45 | 2.08 | 6.03 | 101.33 | nih.govijcrt.org |

| RP-HPLC-UV | C18 | Gradient (Methanol/Acetonitrile & Phosphate (B84403) Buffer) | 5-280 | 0.21 | 0.62 | 100.5 | eurekaselect.com |

Table 2: Performance Metrics of Mass Spectrometry-Based Methods for Levamisole/Metabolites Data based on methods developed for Levamisole and its metabolites (e.g., Aminorex).

| Method | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Precision (RSD%) | Ref |

|---|---|---|---|---|---|---|

| LC-MS/MS | Human Plasma | 0.1-30 | - | 0.1 | < 8.5 (Intra- & Inter-day) | nih.gov |

| LC-MS/MS | Human Urine | 2.5-250 | 0.51 | 1.02 | 8.36-16.9 (Intra- & Inter-day) | nih.gov |

| GC-MS | Human Urine | - | - | 0.15 | - | nih.gov |

| LC-MS/MS | Poultry Eggs | LOQ-25 µg/kg | 0.03-0.07 µg/kg | 0.10-0.22 µg/kg | 1.40-6.32 (Intra- & Inter-day) | mdpi.com |

Stability Assessment of this compound in Research Matrices

The stability of an analyte in various matrices and solutions is a critical parameter for accurate quantification, ensuring that the measured concentration reflects the true value at the time of sampling. Levamisole is known to be stable in acidic aqueous solutions but hydrolyzes in neutral or alkaline conditions. journalijar.com This pH-dependent stability is a key consideration for sample collection, storage, and preparation, especially for a related compound like this compound.

Comprehensive stability studies on Levamisole have been conducted in various research matrices. tandfonline.com These studies evaluate long-term stability under different storage temperatures (e.g., 4°C, -20°C, -80°C) and short-term stability, including the effects of freeze-thaw cycles and storage in an autosampler. tandfonline.com For instance, Levamisole oral solutions prepared from pure powder were found to be stable for at least 90 days when stored at 4°C and 23°C. researchgate.net In a study of multiple veterinary drugs, it was found that storing muscle samples at -20°C was necessary for the stability of most analytes, including Levamisole. tandfonline.com Working solutions of Levamisole are generally stable when stored at -20°C or -80°C. tandfonline.com Such findings suggest that for this compound, storage at low temperatures and in slightly acidic conditions would likely be optimal to prevent degradation.

Elucidation of Molecular Mechanisms of Action of 4 Amino Levamisole

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism and Receptor Subtype Selectivity

4-Amino Levamisole (B84282), also known as Levamisole, demonstrates notable activity at nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels involved in synaptic transmission. nih.gov Its interaction with these receptors is characterized by both agonistic and modulatory properties, with a discernible selectivity for certain receptor subtypes.

Subunit Assembly and Functional Receptor Characterization

The functional characteristics of nAChRs are determined by their subunit composition. In the model organism Caenorhabditis elegans, the levamisole-sensitive nAChR is a pentameric structure composed of five different subunits. nih.govembopress.org Genetic studies have identified unc-29, unc-38, unc-63, lev-1, and lev-8 as genes encoding these subunits. nih.govnih.gov The co-expression of unc-38 (an α-subunit) with lev-1 and unc-29 (non-α subunits) in Xenopus oocytes results in the formation of functional nAChRs that respond to levamisole. nih.gov Further research has revealed that the assembly of a functional receptor with high sensitivity to levamisole in the parasitic nematode Haemonchus contortus requires four subunits (UNC-63, UNC-29, UNC-38, and ACR-8) along with three ancillary proteins. nih.gov The specific combination of these subunits is critical for creating a receptor that is more sensitive to levamisole than to acetylcholine. nih.gov Studies on Oesophagostomum dentatum have shown that different combinations of the subunits Ode-unc-29, Ode-unc-63, Ode-unc-38, and Ode-acr-8 can form four distinct types of nAChRs with varying sensitivities to cholinergic anthelmintics, including levamisole. plos.org The receptor type composed of all four of these subunits demonstrated the most significant response to levamisole. plos.org

| Organism | Required nAChR Subunits for Levamisole Sensitivity | Reference |

| Caenorhabditis elegans | UNC-29, UNC-38, UNC-63, LEV-1, LEV-8 | nih.govembopress.orgnih.gov |

| Haemonchus contortus | UNC-63, UNC-29, UNC-38, ACR-8 (plus ancillary proteins) | nih.gov |

| Oesophagostomum dentatum | Ode-UNC-29, Ode-UNC-63, Ode-UNC-38, Ode-ACR-8 | plos.org |

Allosteric Modulation Properties

Beyond direct agonism, Levamisole also functions as a positive allosteric modulator (PAM) for specific nAChR subtypes. medchemexpress.comglpbio.com Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand. mdpi.com As a PAM, Levamisole enhances the activity of the receptor in the presence of an agonist. It has been shown to act as a PAM for the α3β2 and α3β4 subtypes of nAChRs, with EC50 values of 300 μM and 100 μM, respectively. medchemexpress.comglpbio.com This positive allosteric modulation enhances the receptor's function without directly competing with the natural neurotransmitter, acetylcholine. mdpi.com

EC50 Values for Levamisole as a Positive Allosteric Modulator

| nAChR Subtype | EC50 (μM) | Reference |

| α3β2 | 300 | medchemexpress.comglpbio.com |

| α3β4 | 100 | medchemexpress.comglpbio.com |

Impact on Cellular Energy Metabolism and Glycolytic Pathways

4-Amino Levamisole has been found to significantly impact cellular energy metabolism, particularly by targeting the glycolytic pathway. This pathway is a fundamental process for energy production in many cell types.

Phosphofructokinase Inhibition and Downstream Metabolic Effects

A key mechanism of Levamisole's metabolic influence is the direct inhibition of phosphofructokinase (PFK), a critical regulatory enzyme in glycolysis. nih.gov PFK catalyzes the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, a committed step in the glycolytic pathway. wikipedia.org By inhibiting PFK, Levamisole disrupts the normal flow of glycolysis, leading to a decrease in the production of ATP. nih.gov This inhibition has been observed to diminish glucose uptake and lactate (B86563) formation in tumor cells. nih.gov The downstream metabolic consequences of PFK inhibition include a reduction in the levels of 2-phosphoenolpyruvate and pyruvate. nih.gov This disruption of the glycolytic pathway can ultimately lead to cell death in cancer cells that are heavily reliant on glycolysis for energy, a phenomenon known as the Warburg effect. nih.gov

Metabolic Effects of Phosphofructokinase Inhibition by Levamisole

| Metabolic Parameter | Effect | Reference |

| Glucose Uptake | Diminished | nih.gov |

| Lactate Formation | Diminished | nih.gov |

| ATP Levels | Decreased | nih.gov |

| 2-Phosphoenolpyruvate Levels | Decreased | nih.gov |

| Pyruvate Levels | Decreased | nih.gov |

Modulation of Glucocorticoid Receptor Signaling and Rho GTPase Activity in Cellular Systems

Recent studies have unveiled that this compound can modulate cellular processes through the glucocorticoid receptor (GR) signaling pathway and by influencing the activity of Rho GTPases. mdpi.comnih.gov In human podocytes, a specialized cell type in the kidney, Levamisole has been shown to exert beneficial effects by signaling through the GR. mdpi.comnih.gov Treatment with Levamisole leads to the phosphorylation and nuclear accumulation of the GR. mdpi.comresearchgate.net This activation of the GR signaling pathway appears to be a key component of Levamisole's mechanism of action in these cells. Furthermore, the protective effects of Levamisole on the actin cytoskeleton of podocytes are dependent on this GR signaling. mdpi.com The pre-treatment of cells with a GR antagonist, RU486, was found to inhibit the protective role of Levamisole. mdpi.comresearchgate.net In addition to its effects on the GR, Levamisole also regulates the activity of Rho GTPases, which are critical regulators of the actin cytoskeleton. mdpi.comnih.gov This modulation of Rho GTPase activity contributes to the stabilization of the actin cytoskeleton in podocytes. mdpi.com

Induction of DNA Damage Responses in Cellular Models

This compound has been demonstrated to induce a DNA damage response in human T cells, highlighting another facet of its molecular activity. nih.gov The DNA damage response is a complex signaling network that cells activate to detect and repair DNA lesions, thereby maintaining genomic stability. nih.gov Levamisole treatment leads to a cell cycle arrest in the mid-S phase, which is accompanied by the formation of γH2AX-foci, a marker of DNA double-strand breaks. nih.gov This induction of DNA damage activates a p53-dependent DNA damage response. nih.gov The tumor suppressor protein p53 plays a central role in this process by controlling the expression of genes involved in cell cycle arrest and apoptosis. plos.orgmdpi.com In response to Levamisole-induced DNA damage, there is an upregulation of genes associated with p53 activation, phosphorylation of p53, and increased expression of the p53 target gene FAS. nih.gov This ultimately sensitizes activated T cells to Fas-mediated apoptosis. nih.gov These findings indicate that Levamisole can directly impact T cell activation and proliferation by triggering a DNA damage response pathway. nih.gov

Key Events in Levamisole-Induced DNA Damage Response in T Cells

| Event | Observation | Reference |

| Cell Cycle | Arrest in mid-S phase | nih.gov |

| DNA Damage Marker | Formation of γH2AX-foci | nih.gov |

| Key Signaling Protein | Phosphorylation of p53 | nih.gov |

| Target Gene Expression | Increased expression of FAS | nih.gov |

| Cellular Outcome | Sensitization to Fas-mediated apoptosis | nih.gov |

Influence on Protein Phosphatase Activity

Levamisole is widely recognized as an inhibitor of most isoforms of alkaline phosphatase (ALP), an enzyme that removes phosphate (B84403) groups from various molecules. medchemexpress.comnih.gov Specifically, levamisole reversibly and noncompetitively inhibits alkaline phosphatase isoenzymes found in the liver, bone, kidney, and spleen. medchemexpress.comtandfonline.com It is frequently utilized in biochemical assays, such as Western blots and in situ hybridization, to block endogenous alkaline phosphatase activity, thereby reducing background signal. medchemexpress.com

Studies on the parasite Ascaridia galli have shown that levamisole inhibits acid phosphatase and Mg(++)-dependent adenosine (B11128) triphosphatase in a non-competitive manner, while increasing the activity of alkaline phosphatase. researchgate.net In human myeloma cell lines, levamisole has been observed to inhibit alkaline phosphatase activity in a dose-dependent manner, an effect correlated with its anti-proliferative properties. tandfonline.com This suggests that alkaline phosphatase could be a relevant target for the therapeutic effects of levamisole. tandfonline.com While extensive data exists for levamisole, specific studies detailing the direct influence of This compound on protein phosphatase activity are not prevalent in the reviewed literature.

Table 1: Effect of Levamisole on Alkaline Phosphatase (APase) Activity in Myeloma Cell Lines This table is based on data for Levamisole, as specific data for this compound was not available in the search results.

| Cell Line | Levamisole Concentration | Exposure Time (hours) | % Inhibition of APase Activity |

| RPMI 8226 | 1.0 mM | 48 | 30% |

| RPMI 8226 | 2.5 mM | 48 | 70% |

| RPMI 8226 | 1.0 - 2.5 mM | 72 | >90% |

| U266B1 | 1.0 mM | 48 | Significant Inhibition |

| U266B1 | 2.5 mM | 48 | Significant Inhibition |

| U266B1 | 1.0 - 2.5 mM | 72 | >90% |

| Data derived from a study on the anti-proliferative effect of levamisole on human myeloma cell lines. tandfonline.com |

Other Investigated Molecular Targets and Intracellular Signaling Cascades

The molecular interactions of levamisole extend beyond phosphatases to various other targets and signaling pathways, which are crucial for its anthelmintic and immunomodulatory effects.

As an anthelmintic, levamisole's primary mechanism involves acting as an agonist on the nicotinic acetylcholine receptors (nAChRs) in the muscle of nematodes, leading to spastic paralysis of the worm. usdoj.govnih.gov In the model organism C. elegans, the levamisole-sensitive nAChR is composed of multiple subunits, and its activation initiates a calcium-contraction signaling cascade. medchemexpress.comnih.gov

From an immunomodulatory perspective, levamisole has been shown to regulate key intracellular signaling pathways. A recent study demonstrated that in the context of aplastic anemia, levamisole suppresses the proliferation of CD4+ T-cells and the activation of antigen-presenting cells by regulating the JAK/STAT and Toll-like receptor (TLR) signaling pathways. nih.gov This finding provides a mechanistic basis for its clinical utility in treating certain immune-mediated disorders. nih.gov

Furthermore, levamisole is inferred to block the Vascular Endothelial Growth Factor (VEGF) signaling pathway. researchgate.netresearchgate.net In in-vitro angiogenesis assays, treatment with levamisole disrupts the formation of endothelial capillary-like networks and results in clusters of undifferentiated cells, a morphological effect similar to that caused by direct VEGF inhibitors. researchgate.netresearchgate.net This suggests that levamisole's anti-angiogenic properties may be mediated through the inhibition of VEGF signaling. researchgate.net

While these mechanisms are well-documented for levamisole, the specific molecular targets and effects on intracellular signaling cascades for the This compound derivative are not specified in the currently available research.

Table 2: Investigated Molecular Targets and Signaling Pathways for Levamisole This table is based on data for Levamisole, as specific data for this compound was not available in the search results.

| Target/Pathway | Effect of Levamisole | Associated Biological Outcome |

| Nicotinic Acetylcholine Receptors (nAChRs) | Agonist | Anthelmintic (Paralysis of worms) usdoj.govnih.gov |

| JAK/STAT Signaling Pathway | Regulation/Inhibition | Immunomodulation (Suppression of T-cell proliferation) nih.gov |

| Toll-like Receptor (TLR) Signaling Pathway | Regulation/Inhibition | Immunomodulation (Suppression of APC activation) nih.gov |

| VEGF Signaling Pathway | Inferred Inhibition | Anti-angiogenesis (Inhibition of endothelial cell differentiation) researchgate.netresearchgate.net |

| Alkaline Phosphatase | Inhibition (most isoforms) | Anti-proliferative effects medchemexpress.comtandfonline.com |

Preclinical Biological Activity Studies of 4 Amino Levamisole in Research Models

Immunomodulatory Properties and Immune Cell Responses

Direct preclinical studies detailing the immunomodulatory effects of 4-Amino Levamisole (B84282) are not extensively available in published research. However, the immunomodulatory profile of its parent compound, Levamisole (LMS), has been widely characterized and provides a foundational context.

Research on Levamisole demonstrates a direct, though complex, influence on T-lymphocytes. In vitro studies on human peripheral blood T-cells show that Levamisole can suppress their activation and proliferation. Treatment with 1 mM of Levamisole was found to significantly reduce the proliferation of both CD4+ (T helper) and CD8+ (cytotoxic) T-cells after 72 hours of stimulation. This suppressive action is linked to the induction of a DNA damage response, leading to a cell-cycle arrest in the mid-S phase. In contrast, some studies under different conditions or in different models have reported that Levamisole can augment lymphocyte responses to mitogens. One study on equine peripheral blood mononuclear cells (PBMCs) found that while Levamisole alone did not significantly alter proliferation, it did cause a significant decrease in proliferation when combined with the mitogen concanavalin (B7782731) A.

The modulation of cytokine production is a key aspect of Levamisole's immunomodulatory activity. In vitro studies with activated human T-cells showed that Levamisole treatment significantly decreased the production of T-cell activation-associated cytokines, including Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). Conversely, the same studies observed a significant increase in the secretion of cytokines associated with a Type 2 immune response, specifically Interleukin-4 (IL-4) and Interleukin-13 (IL-13). Other research in rat models suggests Levamisole can shift the immune balance towards a Type 1 response by upregulating IFN-γ and downregulating IL-4 messenger RNA, an effect potentially mediated by the induction of Interleukin-18 (IL-18).

| Cytokine | Observed Effect | Associated Immune Response |

|---|---|---|

| Interleukin-2 (IL-2) | Decreased | Type 1 |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased | Pro-inflammatory |

| Interferon-gamma (IFN-γ) | Decreased | Type 1 |

| Interleukin-10 (IL-10) | Decreased | Regulatory |

| Interleukin-4 (IL-4) | Increased | Type 2 |

| Interleukin-13 (IL-13) | Increased | Type 2 |

Data sourced from in vitro studies on the parent compound Levamisole.

Beyond T-cells, Levamisole has been shown to affect other immune cells. In vitro studies on human monocyte-derived dendritic cells (DCs) demonstrated that Levamisole could promote their maturation. This was evidenced by the increased surface expression of maturation markers such as CD80, CD86, and CD83, and it enhanced the DC's ability to stimulate a Type 1 T-helper response, characterized by IFN-γ secretion. Levamisole also stimulated DCs to secrete both IL-12 and IL-10. This effect on DCs appears to be mediated through the Toll-like receptor 2 (TLR-2) signaling pathway. The compound is generally considered capable of restoring depressed functions of T-lymphocytes and phagocytes.

Mechanisms of Induced Apoptosis in Cancer Cell Lines

Glomerular Podocyte Function Studies

No specific studies on the effects of 4-Amino Levamisole on glomerular podocyte function were found in the available literature. Research in this area has been conducted on the parent compound, Levamisole, which has been shown to modulate podocyte actin cytoskeleton and restore cell motility and adhesion in models of nephrotic syndrome. vulcanchem.comchemicalbook.comusdoj.govwikipedia.org

Information regarding the role of This compound in actin cytoskeleton remodeling and stabilization in podocytes is not available in the reviewed sources. Studies on Levamisole indicate that it modulates genes involved in actin cytoskeleton stabilization and can prevent actin cytoskeleton damage in podocytes. vulcanchem.comusdoj.govacs.org

There are no available data from preclinical studies on the effects of This compound on the restoration of podocyte motility and adhesion. Functional experiments with Levamisole have demonstrated its ability to restore cell motility and improve cell adhesion in podocytes that have been damaged. vulcanchem.comusdoj.gov

Actin Cytoskeleton Remodeling and Stabilization

Neurobiological and Behavioral Studies in Animal Models

Specific neurobiological and behavioral studies on This compound in animal models are not described in the available literature. Research into the neurotoxic and behavioral effects has focused on Levamisole, particularly in the context of its use as a cocaine adulterant, and its metabolite, aminorex. oup.compneumotox.com Studies have also investigated Levamisole's effects in models of neurodegenerative diseases like ALS researchgate.net and its impact on neuronal activity in the mouse cortex.

Structure Activity Relationship Sar and Computational Studies of 4 Amino Levamisole

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of levamisole (B84282) analogues is highly dependent on their structural features. The imidazo[2,1-b]thiazole (B1210989) core is a privileged scaffold, and modifications at various positions can significantly alter the compound's potency and target selectivity. derpharmachemica.comconicet.gov.ar

Key structural aspects influencing the activity of levamisole-based compounds include:

The Phenyl Ring: Substitutions on the phenyl ring at position 6 of the imidazo[2,1-b]thiazole system are critical. For instance, the introduction of a p-bromo substituent in p-bromolevamisole was found to enhance antiangiogenic activity compared to the parent levamisole. researchgate.netnih.gov This suggests that the electronic properties and size of the substituent at this position play a crucial role. The 4-amino group, being an electron-donating group, would be expected to confer different electronic properties than a halogen, potentially leading to altered interactions with biological targets.

The Imidazo[2,1-b]thiazole Core: This fused heterocyclic system is essential for activity. Its rigid structure correctly orients the phenyl group and the secondary amine for target interaction. Studies on related imidazothiazole derivatives have shown that this core is fundamental for activities such as antitumor and anthelmintic effects. derpharmachemica.comnih.gov

N-Alkylation: Alkylation of the secondary amine in the thiazolidine (B150603) ring can also modulate activity. N-methyllevamisole, for example, showed greater efficacy in inhibiting angiogenesis in vitro compared to levamisole itself. researchgate.netnih.gov

The SAR of levamisole analogues against specific targets, such as alkaline phosphatases, has been investigated. These studies aim to identify the structural features responsible for enzyme inhibition, providing a basis for designing more selective inhibitors. researchgate.netmdpi.com The introduction of a 4-amino group could influence hydrogen bonding and electrostatic interactions within the enzyme's active site, thereby altering inhibitory potency.

Rational Design of 4-Amino Levamisole Analogues Based on SAR

Rational drug design leverages SAR data to create novel molecules with improved pharmacological profiles. Based on the understanding of how structural changes affect the activity of levamisole, new analogues of this compound can be strategically designed. mdpi.com

Design strategies could include:

Modification of the Amino Group: The 4-amino group can be further derivatized to amides, sulfonamides, or ureas to explore additional interactions with target proteins and modulate properties like solubility and bioavailability.

Introduction of Additional Substituents: Based on computational models, other positions on the phenyl ring could be substituted to optimize binding. For example, if a hydrophobic pocket is identified near the phenyl ring in a target's binding site through docking studies, adding a small alkyl group could enhance potency.

Bioisosteric Replacement: The imidazo[2,1-b]thiazole core could be replaced with other fused heterocyclic systems, such as imidazo[2,1-b] researchgate.netresearchgate.netd-nb.infothiadiazoles, to investigate how changes in the core geometry and electronic distribution affect activity. derpharmachemica.comconicet.gov.ar

The design of novel dihydropyridine (B1217469) and pyridine (B92270) analogues has been explored, with their potency benchmarked against levamisole as a standard inhibitor of human tissue nonspecific alkaline phosphatase (h-TNAP). mdpi.com One such designed compound, a 2-naphthyl-substituted dihydropyridine, showed significantly greater inhibitory activity than levamisole, highlighting the potential for discovering highly potent compounds through rational design. mdpi.com This approach could be applied to design this compound analogues targeting various enzymes.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the interactions between small molecules like this compound and their biological targets at an atomic level. These methods accelerate the drug discovery process by predicting binding affinities and guiding the design of more effective analogues. conicet.gov.ar

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov Numerous docking studies have been performed on levamisole and its derivatives to elucidate their binding modes with various proteins.

For example, levamisole derivatives have been docked into the active site of the SARS-CoV-2 main protease (Mpro). nih.gov These studies identified key amino acid residues involved in binding and predicted the binding affinities of the compounds. One derivative, in particular, showed a more favorable binding energy than reference compounds like chloroquine. nih.govresearchgate.net Similarly, docking studies of levamisole derivatives with human nonspecific alkaline phosphatase (h-TNAP) have revealed interactions with key residues such as Arg119 and Ser93 through hydrogen bonding, and with His321 and His324 via π-π interactions. researchgate.netmdpi.comresearchgate.net

These computational models can be used to predict how this compound would interact with these and other targets, guiding the rational design of analogues with enhanced binding affinity and selectivity.

| Ligand/Analogue | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Levamisole Derivative 6 | SARS-CoV-2 Mpro | -3.20 | His163, Glu166, Phe140, Asn142 | nih.govresearchgate.net |

| Dihydropyridine Analogue 4d | h-TNAP | Not specified | Arg119, Ser93, His321, His324 | mdpi.com |

| Levamisole | Dopamine Transporter (DAT) | Not specified | Aspartate residue in binding site | nih.gov |

| 4-Butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ) | VEGFR1 | Not specified | Not specified | nih.gov |

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and conformational dynamics of ligand-protein complexes. nih.gov MD simulations have been employed to validate the results of molecular docking for levamisole derivatives. For instance, a 20-nanosecond MD simulation of a levamisole derivative complexed with the SARS-CoV-2 Mpro was performed to confirm the stability of the docked conformation. nih.govresearchgate.net Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) throughout the simulation can reveal how stable the ligand is within the binding pocket and which parts of the protein are flexible or rigid upon ligand binding. nih.govresearchgate.net Such simulations would be crucial for verifying the predicted binding mode of this compound with its targets.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. ijrpr.com A pharmacophore model can be generated from a set of known active ligands or from the structure of the ligand-binding site. mdpi.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases virtually. frontiersin.orgugm.ac.id This process, known as in silico screening, can rapidly identify novel compounds that possess the required pharmacophoric features and are therefore likely to be active. For this compound, a pharmacophore model could be developed based on it and other active analogues. This model would capture the key interaction points, such as the aromatic ring, the protonatable amine, and the 4-amino group. Subsequent virtual screening could identify new chemical scaffolds that fit the model, leading to the discovery of structurally diverse compounds with potentially similar biological activity. jppres.com

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. dovepress.comcimap.res.in A mathematical model is derived that can be used to predict the activity of newly designed compounds. nih.gov

For a series of this compound analogues, a QSAR study would involve:

Synthesizing a series of analogues with diverse substitutions.

Measuring their biological activity in a relevant assay.

Calculating various molecular descriptors for each analogue (e.g., logP, molar refractivity, dipole moment, steric parameters).

Developing a QSAR equation using statistical methods like multiple linear regression to find the best correlation between the descriptors and the observed activity. mdpi.com

A validated QSAR model can provide valuable insights into which molecular properties are most important for the desired biological effect, thereby guiding the optimization of lead compounds. For example, a QSAR study on gallic acid derivatives identified descriptors like dipole moment and steric energy as being well-correlated with immunomodulatory activity, with levamisole used as a reference compound. nih.gov A similar approach for this compound analogues could accelerate the development of compounds with enhanced potency.

Preclinical Metabolism and Biotransformation Research of 4 Amino Levamisole

Identification of Metabolites and Metabolic Profiles in Research Models

Preclinical studies in various animal models demonstrate that Levamisole (B84282) undergoes extensive and rapid metabolism, with the parent drug accounting for only a small fraction of the excreted compounds. fao.orginchem.org The liver is the primary site of this biotransformation. msdvetmanual.com Research has identified a wide array of metabolites across different species.

In rats, for instance, more than 50 metabolites have been detected. inchem.org Studies using radiolabelled Levamisole showed that after one hour, only 45% of the radioactivity in the plasma was from the parent compound. inchem.org In thoroughbred horses, a comprehensive analysis identified 26 distinct metabolites, comprising 17 phase I metabolites, 2 phase II metabolites, and 7 conjugates of phase I metabolites. researchgate.net

A pivotal metabolite identified in multiple species, including horses, sheep, dogs, and humans, is aminorex. cgfarad.canih.govresearchgate.net In addition to aminorex, studies in sheep have detected other metabolites such as 4-phenylimidazolidin-2-one and rexamino. cgfarad.ca Research on human urine has further identified five isomers of aminorex and four hydroxy-metabolites of aminorex or its isomers. researchgate.netnih.gov

Key metabolites vary between species. In cattle, major metabolites include S-peptide and O-glucuronide derivatives. fao.org In horses, hydroxy levamisole and its phase II glucuronic acid conjugates are considered major metabolic products, crucial for forensic identification of Levamisole use. researchgate.netresearchgate.net Unchanged Levamisole represents a minor component of the excreted dose, with findings of approximately 4% in rat urine, 0.4-2.3% in cattle urine and feces, and around 5% in humans. fao.orginchem.orgwikipedia.org

Table 1: Key Levamisole Metabolites Identified in Preclinical Research Models This table is interactive. You can sort and filter the data.

| Metabolite | Research Model(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Aminorex | Horse, Sheep, Dog, Human | A major, frequently detected amino-metabolite. | cgfarad.ca, nih.gov, researchgate.net |

| Hydroxy Levamisole | Horse, Human | A major Phase I metabolite; exists also as Phase II conjugates. | researchgate.net, researchgate.net, researchgate.net |

| p-hydroxy-levamisole | Rat, Human | An oxidative metabolite, also found as a glucuronide conjugate. | researchgate.net, researchgate.net |

| 4-phenylimidazolidin-2-one | Sheep, Horse | Detected in post-administration urine and plasma. | cgfarad.ca, researchgate.net |

| Rexamino | Sheep, Horse | Detected alongside aminorex in post-administration samples. | cgfarad.ca, researchgate.net |

| Aminorex Isomers | Human | Five distinct isomers of aminorex identified in urine. | researchgate.net, nih.gov |

| R 92535 | Cattle | Formed via oxidation and hydrolysis of the imidazothiazole ring. | fao.org |

Enzymatic Pathways and Cytochrome P450 Involvement in Biotransformation

The biotransformation of Levamisole into its various metabolites occurs through several key enzymatic pathways, primarily involving Phase I and Phase II reactions. longdom.org The main metabolic routes identified in preclinical models are oxidation, hydrolysis, and hydroxylation. msdvetmanual.com

Phase I Reactions: These reactions introduce or expose functional groups on the parent molecule and are predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. longdom.orgmdpi.com In the case of Levamisole, oxidation of the imidazothiazole ring is a primary step. fao.org This is followed by further oxidation and hydrolysis, leading to metabolites like the thiohydantoic acid derivative R 92535 in cattle. fao.org The formation of hydroxylated metabolites, such as p-hydroxy-levamisole and other hydroxy-derivatives, is a clear indication of CYP-mediated oxidation. researchgate.netlongdom.org While the specific CYP isoforms responsible for Levamisole metabolism are not fully elucidated in all models, CYP enzymes of the CYP1, CYP2, and CYP3 families are known to be central to the metabolism of a vast number of xenobiotics. mdpi.com

Phase II Reactions: Following Phase I reactions, the modified compounds often undergo Phase II conjugation, where an endogenous molecule is added to the metabolite to increase its water solubility and facilitate excretion. longdom.org In the metabolism of Levamisole, glucuronidation is a significant pathway. Glucuronic acid conjugates of both the parent drug and its hydroxylated metabolites have been identified as major metabolites in horses and are also found in humans. researchgate.netresearchgate.netresearchgate.net This conjugation is catalyzed by glucuronosyltransferase enzymes. longdom.org Sulfate conjugation is another potential Phase II pathway. researchgate.netnih.gov

Excretion Kinetics and Disposition in Animal Models

Following administration, Levamisole is rapidly absorbed and distributed, with subsequent swift excretion of the parent drug and its numerous metabolites. fao.orgnih.gov The primary route of excretion is via the kidneys into the urine. fao.org

Studies in various animal models provide insight into the disposition of the compound. In rats, excretion is reportedly split between urine and feces. nih.gov A study using radiolabelled Levamisole in rats found that over 90% of the dose was excreted within eight days. inchem.org In sheep, approximately 60% of the dose is excreted in the urine and 30% in the feces. msdvetmanual.com

The disposition in tissues has also been investigated. In rats given a single oral dose, the highest concentration of radioactivity was observed in the liver after just 30 minutes, consistent with it being the primary site of metabolism. inchem.org

The elimination half-life of the parent Levamisole is relatively short (e.g., 3-4 hours in humans), whereas the collective half-life of its metabolites is significantly longer (16 hours), leading to a prolonged detection window for the metabolites compared to the parent drug. wikipedia.org In horses, metabolites can be detected in urine for up to twenty days post-administration, while the parent drug and metabolites are found in plasma for up to eight days. researchgate.net This extended detection time for metabolites like hydroxy levamisole is critical for regulatory and forensic analysis. researchgate.net

Table 2: Summary of Excretion Kinetics Data for Levamisole and Metabolites in Animal Models This table is interactive. You can sort and filter the data.

| Animal Model | Excretion Route & Percentage | Peak Concentration/Half-Life | Detection Window | Reference(s) |

|---|---|---|---|---|

| Rat | Urine and Feces (~50%/50%) | Highest liver concentration at 30 min. | >90% of dose excreted in 8 days. | nih.gov, inchem.org |

| Sheep | Urine (~60%), Feces (~30%) | Not specified. | Not specified. | msdvetmanual.com |

| Rabbit | Not specified. | Peak plasma at 30 min; Plasma T½: 425 min. | Not specified. | inchem.org |

| Horse | Urine, Plasma | Not specified. | Metabolites in urine up to 20 days; in plasma up to 8 days. | researchgate.net |

Stability of Metabolites in Biological Matrices for Research Analysis

The accurate analysis of Levamisole metabolites in biological samples is essential for pharmacokinetic, toxicological, and forensic research. The stability of these metabolites in matrices such as plasma and urine is a critical factor for obtaining reliable and reproducible results.

The development of validated high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) methods for the simultaneous determination of Levamisole and its metabolites in various matrices, including poultry muscle and eggs, underscores that these analytes are sufficiently stable for quantitative analysis under controlled conditions. researchgate.net For instance, standard working solutions of Levamisole and other metabolites have been shown to be stable for at least one month when stored at -20°C. mdpi.com

Similarly, validated LC-MS methods for quantifying Levamisole and its metabolite aminorex in human urine have been successfully applied in excretion studies. researchgate.netnih.gov The successful validation of these methods, which includes assessments of precision and accuracy, inherently confirms the stability of the metabolites throughout the sample preparation and analysis process. nih.gov These analytical advancements allow for the reliable investigation of the disposition of Levamisole and its penetration into various tissues. researchgate.net

Future Research Directions and Emerging Applications for 4 Amino Levamisole

Development of 4-Amino Levamisole (B84282) as a Tool for Fundamental Biological Research

While its parent compound, levamisole, has established utility in biological research, such as for immobilizing the nematode C. elegans to study the neuromuscular junction, 4-Amino Levamisole is carving out its own niche as a specialized research tool. wikipedia.org Commercial suppliers explicitly state that this compound is intended for research purposes only, underscoring its role in the laboratory rather than in direct therapeutic or diagnostic applications. clinisciences.combiotrend.com

A key application of this compound is in the development of highly specific bioanalytical reagents. Researchers have successfully utilized this compound as a hapten—a small molecule that can elicit an immune response when attached to a larger carrier protein. Specifically, it was used to prepare an immunogen that, when introduced into ovine hosts, generated polyclonal antisera. This resulting antiserum proved highly effective in the development of a sensitive enzyme immunoassay (ELISA) designed to detect and quantify the parent compound, levamisole, in biological matrices like milk. This demonstrates the pivotal role of this compound in creating essential tools for monitoring and research in veterinary science and food safety.

Exploration of Novel Therapeutic Indications and Preclinical Lead Optimization

The core structure of levamisole is a fertile ground for medicinal chemists exploring new therapeutic avenues. The focus of future research is less on this compound as a direct therapeutic agent and more on using the broader levamisole scaffold to generate novel derivatives for preclinical evaluation.

Oncology and Angiogenesis Inhibition : Building on levamisole's history as an adjuvant in colon cancer therapy, current research is exploring new derivatives with direct anti-cancer activity. usdoj.govhilarispublisher.comtandfonline.com Scientists have synthesized and tested various N-alkylated levamisole analogues, finding that some, such as N-methyllevamisole and p-bromolevamisole, were more effective than the parent compound at inhibiting the formation of endothelial cell networks in vitro. nih.govmdpi.com The anti-angiogenic mechanism may be linked to the VEGF signaling pathway. nih.gov Furthermore, a novel levamisole derivative, 2-benzyl-6-(4'-fluorophenyl)-5-thiocyanato-imidazo[2,1-b] Current time information in Bangalore, IN., usdoj.gov, clinisciences.comthiadiazole, has been shown to induce apoptosis in leukemia cell lines, highlighting a pathway for developing targeted cancer therapeutics. nih.gov

Neurodegenerative and Immunological Diseases : The immunomodulatory properties of levamisole have prompted investigations into its derivatives for diseases with an autoimmune component. nih.gov Researchers have synthesized and screened a library of analogues of tetramisole, the racemic mixture of levamisole, for their potential to treat amyotrophic lateral sclerosis (ALS). nih.gov These preclinical studies focus on identifying derivatives that can favorably modulate the response of cytokines relevant to ALS pathology. nih.gov

Antiviral Potential : In the search for new antiviral agents, the levamisole structure has been identified as a promising starting point. nih.gov Computational docking studies have evaluated levamisole derivatives as potential inhibitors of the SARS-CoV-2 main protease (MPro). nih.gov This in silico work provides a foundation for synthesizing and testing these compounds in cell-based assays against various viruses. nih.gov

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

A deeper probe into the molecular and cellular mechanisms of this compound's parent compound and its analogues is critical for future development. Levamisole's primary anthelmintic action is well-characterized as agonism of the L-subtype of nicotinic acetylcholine (B1216132) receptors (nAChR) in nematode muscle, leading to spastic paralysis. wikipedia.orgmsdvetmanual.comnih.gov However, its effects in mammalian systems are more complex and are the subject of ongoing research.

The immunomodulatory effects appear to stem from an ability to restore depressed immune functions rather than non-specifically stimulating them. drugbank.com Mechanistic studies show it can enhance T-cell activation and proliferation and potentiate the function of monocytes and macrophages. usdoj.govdrugbank.com

At the cellular level in cancer models, levamisole and its derivatives have been shown to induce apoptosis in vascular endothelial cells and human myeloma cell lines. tandfonline.comtandfonline.com A potential mechanism for its anti-proliferative effects is the inhibition of alkaline phosphatase (APase) activity. tandfonline.comtandfonline.com In studies using human multiple myeloma cell lines, treatment with levamisole resulted in a dose-dependent inhibition of both cell proliferation and APase activity. tandfonline.comtandfonline.com

Innovative Synthetic Methodologies for Enhanced Analogue Libraries

The exploration of new therapeutic applications is critically dependent on the ability to generate diverse libraries of levamisole analogues for structure-activity relationship (SAR) studies. Future research will focus on innovative and efficient synthetic strategies.

The synthesis of this compound itself has been achieved via the reduction of 4-Nitrolevamisole using reagents such as tin(II) chloride. This provides a key intermediate for further modification. A straightforward and widely used approach for generating derivatives is the direct N-alkylation of the levamisole free base to produce a range of N-substituted analogues. nih.gov

More complex and novel synthetic routes are also being developed to access a wider chemical space. These methods allow for the construction of the core imidazothiazole ring system from various chemical starting points, enabling the synthesis of tetramisole, levamisole, and their substituted derivatives. chemicalbook.comgoogle.com For example, researchers have developed pathways starting from precursors like (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride. chemicalbook.com Another approach involves synthesizing entirely new but related heterocyclic systems, such as imidazo[2,1-b] clinisciences.comusdoj.govCurrent time information in Bangalore, IN.thiadiazole derivatives, using levamisole as a structural template to create compounds with potential anticancer activity. hilarispublisher.com

Refinement and Automation of Analytical Detection and Quantification Methods

Concurrent with the development of new applications is the need for robust, sensitive, and high-throughput analytical methods for the detection and quantification of levamisole and its derivatives.

As previously noted, this compound is a key reagent in developing immunoassays, such as ELISAs, which can offer rapid screening capabilities with limits of detection in the low µg/L range.

However, the gold standard for confirmation and quantification remains chromatography coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant technique due to its high sensitivity and specificity. Numerous LC-MS/MS methods have been validated for the determination of levamisole and its metabolites in diverse and complex matrices, including human plasma and urine, as well as in food products like poultry muscle and eggs. oup.comresearchgate.netmdpi.commdpi.com These methods achieve low limits of detection (LOD) and quantification (LOQ), making them suitable for pharmacokinetic studies and residue analysis. oup.comresearchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also employed for the analysis of levamisole and its metabolites, typically requiring a derivatization step. nih.gov However, researchers have noted potential pitfalls, such as the co-elution of isomeric metabolites, which can lead to misidentification without high-resolution chromatographic separation, highlighting an area for future refinement. nih.govuni-mainz.de

Future work in this area will likely focus on miniaturizing sample preparation steps, increasing automation for higher throughput, and developing methods capable of simultaneously detecting a wider array of levamisole analogues in a single run.

Interactive Table: Selected Analytical Methods for Levamisole and its Metabolites

| Analytical Technique | Analyte(s) | Matrix | Method Highlights | Limit of Detection (LOD) / Quantification (LOQ) | Reference(s) |

|---|---|---|---|---|---|

| ELISA | Levamisole | Milk, Muscle Homogenate | Immunoassay developed using antisera raised against this compound. | LOD: 1 µg/L | |

| LC-MS/MS | Levamisole | Human Urine | Dilute-and-shoot method with a C18 column. | LOD: 0.5 ng/mL | oup.com |

| LC-MS/MS | Levamisole, Aminorex | Human Plasma, Urine | HESI-MS detection. | LOQ: 0.1 µg/L (plasma), 1 µg/L (urine) | researchgate.net |

| UV Spectroscopy | Levamisole HCl | Pharmaceutical Forms | Absorbance maxima at 215nm. | - | researchgate.net |

| HPLC-MS/MS | Levamisole, Mebendazole | Poultry Eggs | LLE-SPE sample pretreatment. | LOQ: 0.08 - 1.00 µg/kg | mdpi.com |

| GC-MS | Levamisole, Aminorex | Human Urine | Liquid-liquid extraction. | LLOQ: 0.15 ng/mL | nih.gov |

| LC-MS/MS | 4-phenyl-2-imidazolidinone (B132491) | Human Serum | Differentiated from aminorex isomer. | LOQ: 0.05 ng/mL | nih.gov |

| HPLC-MS/MS | Levamisole, Mebendazole | Poultry Muscle | Back-extraction with HCl and SPE cleanup. | LOQ: 0.12 - 0.80 µg/kg | mdpi.com |

常见问题

Q. How can researchers mitigate bias in Levamisole trials where industry-sponsored studies dominate the literature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。